molecular formula C16H21Cl2N3O2 B15139357 Bendamustine-d8

Bendamustine-d8

货号: B15139357
分子量: 366.3 g/mol
InChI 键: YTKUWDBFDASYHO-UFBJYANTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bendamustine-d8 is a deuterated analog of Bendamustine, a bifunctional alkylating agent used in chemotherapy for hematologic malignancies. The deuterium substitution occurs at eight hydrogen positions, enhancing metabolic stability and making it a critical tool for pharmacokinetic studies and quantitative analysis via mass spectrometry . Supplied by MedChemExpress (MCE) and GLP Pharma Standards, it serves as a certified reference material (CRM) for drug development, ensuring accurate impurity profiling and regulatory compliance .

属性

分子式

C16H21Cl2N3O2

分子量

366.3 g/mol

IUPAC 名称

4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2

InChI 键

YTKUWDBFDASYHO-UFBJYANTSA-N

手性 SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl

规范 SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of bendamustine involves multiple steps, starting from benzimidazole derivatives. The deuterated form, Bendamustine-d8, is synthesized similarly, but with deuterated reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of bendamustine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

相似化合物的比较

Table 1: Comparative Properties of Bendamustine-d8 and Related Compounds

Compound Molecular Formula Molecular Weight CAS Number Role/Application
This compound C₁₆H₁₃D₈Cl₂N₃O₂ 394.31 132502-XX* Isotopic internal standard for LC-MS/MS
Bendamustine HCl C₁₆H₂₁Cl₂N₃O₂ 394.27 3543-75-7 Parent drug (antineoplastic)
Bendamustine Related Compound C C₁₈H₂₇N₃O₄ 349.42 3543-74-6 Degradation product (ethyl ester form)
Bendamustine Related Compound D C₁₄H₁₈ClN₃O₂ 295.76 1797881-48-1 Genotoxic impurity (alkylating byproduct)
Dihydroxy Bendamustine C₁₆H₂₁Cl₂N₃O₄ 410.26 N/A Active metabolite

Impurity Profiles and Regulatory Limits

Table 2: Pharmacopeial Specifications for Bendamustine-Related Impurities

Compound NMT (%) Relative Retention Relative Response Source
This compound N/A N/A N/A Isotopic standard
Related Compound A 0.5 1.2 1.0 USP 1065232
Related Compound C 0.3 3.1 0.9 Pharmacopeial Forum
Related Compound D 0.2 2.8 0.8 Nalini et al. (2017)

NMT: Not More Than (maximum permitted impurity level).

Analytical Utility in Research

  • Stability Studies : this compound’s deuterium substitution reduces metabolic lability, enabling precise tracking of Bendamustine degradation pathways in vitro .
  • Impurity Quantification: LC-MS/MS methods using this compound as an internal standard achieve detection limits of 0.05 ppm for genotoxic impurities like Compound D .

Research and Regulatory Considerations

  • Synthesis and Certification : this compound is synthesized via deuteration of Bendamustine HCl and rigorously characterized using ¹H/¹³C NMR, HPLC (purity >98%), and high-resolution mass spectrometry .
  • Regulatory Compliance : Complies with USP/EP standards for CRMs, with batch-specific Certificates of Analysis (CoA) documenting residual solvents, heavy metals, and isotopic enrichment .

生物活性

Bendamustine-d8 is a deuterated analogue of bendamustine, an alkylating agent primarily used in the treatment of various hematological malignancies. The biological activity of this compound is characterized by its unique mechanism of action, pharmacokinetics, and clinical efficacy, particularly in combination therapies. This article explores the biological activity of this compound, supported by data tables and case studies.

This compound exhibits a bifunctional alkylating mechanism similar to other nitrogen mustard derivatives. Its primary mode of action involves:

  • DNA Alkylation : this compound forms covalent bonds with DNA, leading to cross-linking and subsequent DNA damage. This results in cell cycle arrest and apoptosis, particularly in cancer cells.
  • Antimetabolite Properties : The benzimidazole ring in this compound may enhance its alkylating effects and facilitate nuclear transport, increasing drug concentration within the nucleus .

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 30 minutes post-infusion.
  • Metabolism : Extensive first-pass metabolism primarily in the liver, involving conjugation with glutathione .
  • Elimination Half-Life : Approximately 49 minutes, with a volume of distribution (Vd) around 18.3 L/m² .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its efficacy in treating relapsed or refractory lymphomas. Below are summarized findings from recent studies:

Table 1: Clinical Efficacy of this compound

StudyPatient PopulationTreatment RegimenOverall Response Rate (ORR)Complete Response Rate (CRR)
Friedberg et al. (2010)100 patients with rituximab-refractory B-cell lymphomaBendamustine 120 mg/m² on Days 1 and 275%14%
Rummel et al. (2005)Patients with indolent B-cell lymphomaBendamustine + Rituximab91%42%
Kanekal et al. (2004)Non-Hodgkin lymphoma patientsBendamustine + Vincristine + PrednisoneHigher survival rates compared to standard regimensN/A

Case Studies

Case Study 1: Efficacy in Follicular Lymphoma
A study involving a 71-year-old woman diagnosed with stage IV follicular lymphoma treated with this compound demonstrated significant tumor reduction after two cycles. The patient experienced manageable side effects, primarily hematologic toxicities .

Case Study 2: Combination Therapy
In a multi-center study combining this compound with rituximab for patients with relapsed indolent lymphoma, an ORR of 91% was observed. Notably, 42% achieved complete remission, underscoring the synergistic potential of this combination therapy .

Safety Profile

The safety profile of this compound reflects common adverse effects associated with alkylating agents:

  • Hematologic Toxicities : Neutropenia (61%), thrombocytopenia (25%), and anemia (10%) were prevalent among treated patients .
  • Non-Hematologic Toxicities : Common side effects included nausea (77%), fatigue (64%), and infections (69%) .

常见问题

Q. How can computational modeling enhance the development of this compound derivatives?

  • Methodological Answer :
  • Use molecular dynamics simulations to predict deuterium’s impact on drug-target binding kinetics.
  • Apply QSAR models to optimize deuteration sites for improved metabolic stability.
  • Validate predictions with in vitro ADME assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。